molecular formula C19H23NO4 B11177022 3-(methoxyacetyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

3-(methoxyacetyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11177022
M. Wt: 329.4 g/mol
InChI Key: PSIAGSMDFPRCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a substituted benzaldehyde with a pyridine derivative under basic conditions to form an intermediate, which is then cyclized to form the chromeno-pyridine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its chromeno-pyridine core is particularly noteworthy for its ability to interact with various molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-(2-methoxyacetyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C19H23NO4/c1-11-9-19(2,3)20(4)15-8-17-12(6-13(11)15)7-14(18(22)24-17)16(21)10-23-5/h6-8,11H,9-10H2,1-5H3

InChI Key

PSIAGSMDFPRCAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)COC)C)(C)C

Origin of Product

United States

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